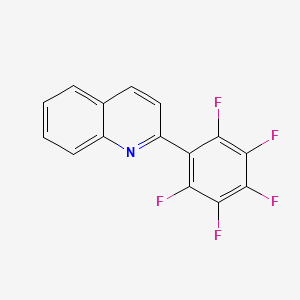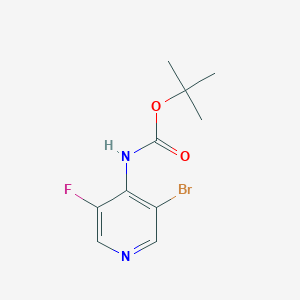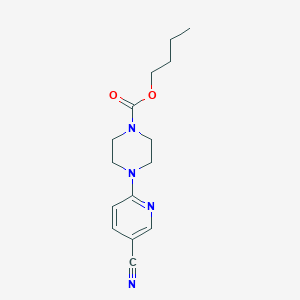![molecular formula C16H13N5O B11837506 8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine CAS No. 919278-22-1](/img/structure/B11837506.png)
8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine is a chemical compound that belongs to the class of heterocyclic compounds It features a quinoline core linked to a pyrrolo[3,2-d]pyrimidine moiety through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine typically involves the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Quinoline Moiety: The quinoline ring can be introduced via nucleophilic substitution reactions, where the pyrrolo[3,2-d]pyrimidine core acts as a nucleophile.
Final Coupling: The final step involves the coupling of the quinoline and pyrrolo[3,2-d]pyrimidine moieties through an oxygen atom, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the quinoline or pyrrolo[3,2-d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学的研究の応用
8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in regulating cell signaling pathways.
Medicine: Due to its kinase inhibitory activity, it is being investigated as a potential therapeutic agent for the treatment of cancer and other diseases.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for cancer therapy, as it can selectively target tumor cells.
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activity.
Quinoline Derivatives: Compounds with a quinoline core are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine is unique due to its specific combination of a quinoline and pyrrolo[3,2-d]pyrimidine moiety. This unique structure allows it to interact with multiple molecular targets, potentially enhancing its therapeutic efficacy.
特性
CAS番号 |
919278-22-1 |
|---|---|
分子式 |
C16H13N5O |
分子量 |
291.31 g/mol |
IUPAC名 |
8-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyquinolin-5-amine |
InChI |
InChI=1S/C16H13N5O/c1-21-8-6-12-15(21)16(20-9-19-12)22-13-5-4-11(17)10-3-2-7-18-14(10)13/h2-9H,17H2,1H3 |
InChIキー |
VITDFLQAMOBWOJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=C4C(=C(C=C3)N)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11837435.png)

![1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine](/img/structure/B11837448.png)

![3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11837460.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-](/img/structure/B11837470.png)
![Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B11837478.png)
![7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11837481.png)


![Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11837505.png)



